molecular formula C10H6Br2N2O B13714003 5-Bromo-4-(2-bromophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2-bromophenyl)imidazole-2-carbaldehyde

Cat. No.: B13714003
M. Wt: 329.97 g/mol
InChI Key: MJAKBIMPGYAIOK-UHFFFAOYSA-N
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Description

5-Bromo-4-(2-bromophenyl)imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine atoms at the 5 and 2 positions of the imidazole ring and a formyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(2-bromophenyl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The bromination of the resulting imidazole compound can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(2-bromophenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 5-Bromo-4-(2-bromophenyl)imidazole-2-carboxylic acid

    Reduction: 5-Bromo-4-(2-bromophenyl)imidazole-2-methanol

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Scientific Research Applications

5-Bromo-4-(2-bromophenyl)imidazole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of functional materials, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(2-bromophenyl)imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The bromine atoms and formyl group can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromophenyl)imidazole-2-carbaldehyde
  • 5-Bromo-4-phenylimidazole-2-carbaldehyde
  • 4-(2-Chlorophenyl)imidazole-2-carbaldehyde

Uniqueness

5-Bromo-4-(2-bromophenyl)imidazole-2-carbaldehyde is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and binding properties. The dual bromination can enhance its potential as a bioactive molecule and its utility in various chemical transformations.

Properties

Molecular Formula

C10H6Br2N2O

Molecular Weight

329.97 g/mol

IUPAC Name

5-bromo-4-(2-bromophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H6Br2N2O/c11-7-4-2-1-3-6(7)9-10(12)14-8(5-15)13-9/h1-5H,(H,13,14)

InChI Key

MJAKBIMPGYAIOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(NC(=N2)C=O)Br)Br

Origin of Product

United States

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